4-ethyl-N'-hydroxypiperazine-1-carboximidamide
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Overview
Description
4-ethyl-N’-hydroxypiperazine-1-carboximidamide is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N’-hydroxypiperazine-1-carboximidamide typically involves the reaction of 4-ethylpiperazine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 4-ethyl-N’-hydroxypiperazine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N’-hydroxypiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-ethyl-N’-hydroxypiperazine-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethyl-N’-hydroxypiperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyethylpiperazine: A related compound used as a building block in pharmaceutical synthesis.
Ethyl 1-piperazinecarboxylate: Another similar compound with applications in organic synthesis.
Uniqueness
4-ethyl-N’-hydroxypiperazine-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N4O |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-ethyl-N'-hydroxypiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O/c1-2-10-3-5-11(6-4-10)7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) |
InChI Key |
KEHSSQYFZSPZOO-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)/C(=N/O)/N |
Canonical SMILES |
CCN1CCN(CC1)C(=NO)N |
Origin of Product |
United States |
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